molecular formula C7H7FN2O B1667421 Aniline, m-fluoro-N-methyl-N-nitroso- CAS No. 1978-26-3

Aniline, m-fluoro-N-methyl-N-nitroso-

Cat. No. B1667421
CAS RN: 1978-26-3
M. Wt: 154.14 g/mol
InChI Key: CHTFKRXDVDCSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, m-fluoro-N-methyl-N-nitroso- is a bioactive chemical.

Scientific Research Applications

Enzymatic Denitrosation and Metabolism

Aniline, m-fluoro-N-methyl-N-nitroso, undergoes enzymatic denitrosation, forming amine metabolites when incubated with liver microsomes. The main metabolite identified is aniline, with small amounts of N-methylaniline and its metabolite, p-methylaminophenol, also detected. This study provides insights into the enzymatic mechanism of denitrosation of such compounds (Scheper et al., 1991).

Role in Radical Polymerization

The inhibitory effect of p-nitroso aniline derivatives, including m-fluoro-N-methyl-N-nitroso-aniline, on the bulk polymerization of p-methyl styrene has been investigated. These compounds are strong inhibitors of polymerizations, affecting the reaction rate and stoichiometry (Gyöngyhalmi et al., 1994).

Synthesis of Pharmaceutical Intermediates

This compound has been used in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. The process involves a series of reactions starting from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).

Spectroscopic Properties and Polymer Applications

Studies on the synthesis and spectroscopic properties of aniline tetramers, which involve compounds like m-fluoro-N-methyl-N-nitroso-aniline, have been conducted. These are used in understanding the properties of oligomers in various oxidation states, relevant for applications in materials science (Kulszewicz-Bajer et al., 2004).

Ozonation in Water Treatment

Research has shown that anilines, including m-fluoro-N-methyl-N-nitroso-aniline, react rapidly with ozone in water treatment processes. This has implications for the removal of such compounds in wastewater treatment and environmental remediation (Tekle-Röttering et al., 2016).

Electrochemical Analysis

There has been a study on the determination of N-nitroso-N-methyl aniline and its derivatives using voltammetry. This research is significant for analytical chemistry, particularly in the detection and quantification of these compounds (Barek et al., 1991).

properties

CAS RN

1978-26-3

Product Name

Aniline, m-fluoro-N-methyl-N-nitroso-

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

N-(3-fluorophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

CHTFKRXDVDCSOZ-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)F)N=O

Canonical SMILES

CN(C1=CC(=CC=C1)F)N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, m-fluoro-N-methyl-N-nitroso-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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